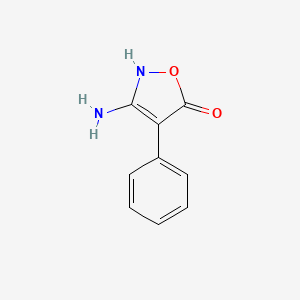

3-Amino-4-phenylisoxazol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-amino-4-phenyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H8N2O2/c10-8-7(9(12)13-11-8)6-4-2-1-3-5-6/h1-5,11H,10H2 |

InChI Key |

VPEXDXUVLQATKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NOC2=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 4 Phenylisoxazol 5 Ol Systems

Tautomerism of Isoxazol-5-ols (Keto-Enol Equilibria)

Isoxazol-5-ols, including the 3-amino-4-phenyl substituted system, can exist in multiple tautomeric forms. This phenomenon involves the migration of a proton and a shift in double bonds. For 3-Amino-4-phenylisoxazol-5-ol, three principal tautomers are considered: the hydroxyl (enol) form (OH-form), the keto form where the C5 oxygen is a carbonyl (CH-form), and an imino form (NH-form). libretexts.orgfrontiersin.orglibretexts.org

The equilibrium between these tautomers is sensitive to various factors, including the solvent, temperature, and the electronic nature of the substituents on the ring. frontiersin.org In aqueous solutions, the keto (CH) tautomer is often predicted to be the dominant species. libretexts.orgfrontiersin.orglibretexts.org The stability of the keto form is generally attributed to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. khanacademy.org However, the presence of the amino group at C3 and the phenyl group at C4 can influence this equilibrium. For related 5-aminoisoxazoles, it has been noted that the amino form is predominant in solvents like chloroform (B151607) and DMSO, while an imino form is favored in less polar solvents such as dioxane and THF. researchgate.net

The potential tautomeric forms for this compound are depicted below:

| Tautomer Name | Structure | Key Features |

| OH-Form (Enol) | This compound | Aromatic isoxazole (B147169) ring with a hydroxyl group at C5. |

| CH-Form (Keto) | 3-Amino-4-phenylisoxazol-5(4H)-one | Non-aromatic isoxazolone ring with a carbonyl at C5 and a proton at C4. |

| NH-Form (Imino) | 3-Imino-4-phenylisoxazolin-5-one | Isoxazolone ring with an exocyclic imine at C3. |

This table is generated based on the principles of tautomerism in heterocyclic systems.

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, but the presence of the weak N-O bond makes it susceptible to specific types of reactions, particularly ring cleavage. acs.org Its reactivity towards electrophiles and nucleophiles is heavily influenced by the substituents attached to the ring.

Electrophilic substitution on the isoxazole ring itself is generally directed to the C4 position, which is the most electron-rich carbon. reddit.com However, in this compound, the C4 position is already occupied by a phenyl group. The C3 and C5 positions are less susceptible to electrophilic attack due to the electronegativity of the adjacent heteroatoms.

The reactivity of the system towards electrophiles is dominated by the substituents. The amino group at C3 is a strong activating group, and the hydroxyl group at C5 (in the enol tautomer) is also activating. These groups increase the electron density of the heterocyclic system. Electrophilic attack would be directed by these activating groups, but since the C4 position is blocked, substitution on the isoxazole ring is unlikely. Instead, electrophilic attack is more probable on the electron-rich phenyl ring (see section 3.4) or potentially at the exocyclic amino group.

The isoxazole ring in this compound is electron-rich due to the presence of the electron-donating amino and hydroxyl groups. This makes the ring generally resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

While 3-haloisoxazoles are known to be poor substrates for SNAr reactions, the related 3-bromoisoxazolines show favorable reactivity towards amines to form 3-aminoisoxazolines. acs.orgresearchgate.netacs.org This suggests that the C3 position can be a site for nucleophilic displacement under certain conditions, though direct displacement on the highly activated 3-amino-isoxazol-5-ol ring is not a favored pathway. Nucleophilic attack is more likely to occur after a transformation that introduces a good leaving group or an activating group onto the ring.

A characteristic reaction of the isoxazole ring is the cleavage of the weak N-O bond. nih.gov This transformation is synthetically valuable as it unmasks a β-amino ketone or related 1,3-difunctionalized compound. acs.org The cleavage is typically achieved under reductive conditions. nih.gov

Common reagents and the resulting products are summarized in the table below:

| Reagent / Condition | Resulting Functional Group | Reference |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | β-Aminoenone | mdpi.com |

| Sodium Borohydride (NaBH₄) / Nickel(II) Chloride | γ-Amino alcohol | nih.gov |

| Molybdenum Hexacarbonyl (Mo(CO)₆) | Enaminoketone | acs.org |

| Samarium(II) Iodide (SmI₂) | β-Hydroxy ketone (after hydrolysis) | acs.org |

This table presents common conditions for isoxazole N-O bond cleavage.

For this compound, reductive N-O bond cleavage would lead to the formation of a substituted β-aminoenone, which could exist in equilibrium with its tautomers.

Transformations Involving the Amino Group

The exocyclic amino group at the C3 position behaves similarly to a typical aromatic amine, serving as a nucleophilic center and a handle for further functionalization. researchgate.net It can undergo a variety of common transformations.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although controlling the degree of alkylation can be challenging.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, would convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subjected to a range of subsequent reactions:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Hydrolysis: Replacement with a hydroxyl group by heating in an aqueous acidic solution.

These transformations provide a powerful route to a wide array of 3-substituted-4-phenylisoxazol-5-ol derivatives.

Reactions at the Phenyl Substituent

Typical electrophilic aromatic substitution reactions that can be performed on the phenyl ring include:

| Reaction | Reagents | Expected Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | meta-nitro derivative |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | meta-halo derivative |

| Sulfonation | Fuming H₂SO₄ | meta-sulfonic acid derivative |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | meta-alkyl derivative (subject to rearrangement) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | meta-acyl derivative |

This table outlines standard electrophilic aromatic substitution reactions and the predicted regioselectivity based on the directing effect of the isoxazolyl substituent.

Stereoselective Reactions and Asymmetric Induction in Isoxazole Derivatives

The inherent reactivity of the isoxazole ring, particularly in substituted forms like this compound, allows for a variety of stereoselective transformations. The presence of amino and hydroxyl groups, along with the phenyl substituent at the C4 position, offers multiple sites for catalyst interaction and chiral induction. Research on related structures has demonstrated that the C4 position of the isoxazole ring is susceptible to stereocontrolled functionalization, which is crucial for the synthesis of complex chiral molecules.

The interaction between a chiral catalyst and the isoxazole substrate is fundamental to achieving high levels of stereoselectivity. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. In the context of 5-aminoisoxazole systems, two prominent classes of chiral catalysts have emerged: chiral phosphoric acids and chiral metal complexes.

Chiral Phosphoric Acid Catalysis:

Chiral phosphoric acids (CPAs) have proven to be highly effective in promoting enantioselective reactions of 5-aminoisoxazoles. These catalysts function through hydrogen-bonding interactions, activating the substrate and controlling the facial selectivity of the attack by a nucleophile or electrophile. For instance, CPAs have been successfully employed in the atroposelective arylation of 5-aminoisoxazoles, yielding axially chiral products with excellent enantioselectivities. researchgate.net The hydrogen-bonding interaction between the CPA and the 5-amino group is considered crucial for the observed enantiocontrol. researchgate.net Another significant application is the enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines, which furnishes 3-isoxazole-3-amino-oxindoles in high yields and enantioselectivities. rsc.org

Interactive Data Table: Chiral Phosphoric Acid Catalyzed Reactions of 5-Aminoisoxazoles

| Reaction Type | Catalyst | Substrates | Yield (%) | Enantioselectivity (ee %) | Ref. |

| Atroposelective Arylation | Chiral Phosphoric Acid | 5-Aminoisoxazoles and Quinones | High | Excellent | researchgate.net |

| Aza-Friedel–Crafts | Chiral Phosphoric Acid | 5-Aminoisoxazoles and Isatin-derived N-Boc ketimines | up to 99% | up to 99% | rsc.org |

Chiral Copper Catalysis:

Chiral copper complexes are another class of powerful catalysts for asymmetric transformations of isoxazole derivatives. These catalysts are particularly effective in domino reactions, where a sequence of reactions occurs in a single pot. An enantioselective domino Michael/N-hemiacetalization reaction of 5-aminoisoxazoles with β,γ-unsaturated α-ketoesters has been developed using a chiral copper catalyst. mdpi.com This process affords chiral isoxazole-derived six-membered N,O-hemiaminals with high yields and excellent diastereoselectivities and enantioselectivities. mdpi.com The steric interaction between the substrate and the bulky chiral ligand on the copper center is believed to dictate the stereochemical outcome. mdpi.com

Building upon the foundation of chiral catalysis, various enantioselective methodologies have been developed for the synthesis and functionalization of chiral isoxazoles. These methods often involve the creation of one or more stereocenters with a high degree of control.

Domino and Cascade Reactions:

Domino and cascade reactions represent an efficient approach to building molecular complexity in a single operation. A squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition of isoxazole-containing compounds has been reported to produce complex dispirooxindoles with four contiguous stereogenic centers, including two spiro quaternary centers, in excellent yields and stereoselectivities. rsc.org While not directly involving a 5-aminoisoxazole, this demonstrates the utility of the isoxazole scaffold in complex asymmetric transformations.

Cycloaddition Reactions:

[3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, including isoxazoles. The use of chiral catalysts in these reactions can lead to the formation of enantiomerically enriched isoxazoline (B3343090) products. nih.gov While many examples start from non-isoxazole precursors to form the isoxazole ring, the principles of asymmetric induction are applicable to the modification of existing isoxazole systems. For instance, the regioselectivity of [3+2] cycloadditions of nitrile oxides can be controlled by the presence or absence of a catalyst, allowing for the synthesis of different regioisomers of substituted isoxazoles. bohrium.com

Enzymatic Resolutions:

Chemoenzymatic methods offer an alternative and powerful strategy for obtaining enantiomerically pure isoxazole derivatives. These methods utilize enzymes, which are inherently chiral, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. This approach has been successfully applied to the synthesis of chiral isoxazole derivatives, highlighting the potential for biocatalysis in this area. acs.org

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Amino-4-phenylisoxazol-5-ol, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the amino group, and the hydroxyl group. The chemical shifts of the aromatic protons on the phenyl group would likely appear in the range of δ 7.0-8.0 ppm. The exact positions and splitting patterns would depend on the electronic environment and coupling with adjacent protons. The protons of the amino group (NH₂) would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically falls in a wide range from δ 3.0 to 5.0 ppm. The hydroxyl proton (OH) of the enol form is also expected to be a broad singlet, with its chemical shift influenced by hydrogen bonding and the choice of solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton. The isoxazole (B147169) ring carbons are expected to resonate at characteristic chemical shifts, with C3 (bearing the amino group) and C5 (bearing the hydroxyl group) appearing at approximately δ 150-170 ppm. The C4 carbon, substituted with the phenyl group, would likely be found further upfield. The phenyl group carbons would show a set of signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the isoxazole ring) having a distinct chemical shift.

Two-Dimensional NMR Experiments

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons on the phenyl ring. An HSQC experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of both the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the amino group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the hydroxyl group would likely be a broad band in the range of 3200-3600 cm⁻¹, with its broadness indicative of hydrogen bonding. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. A C=O stretching band around 1700 cm⁻¹ might also be present if the compound exists in its keto tautomeric form, 3-amino-4-phenylisoxazol-5(4H)-one.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of this compound (C₉H₈N₂O₂), which is 176.17 g/mol . Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HCN, or cleavage of the phenyl group.

Single Crystal X-Ray Diffraction (SC-XRD) for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

Despite a thorough search of available scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound could not be located. Published crystallographic studies have been conducted on various derivatives of the isoxazole ring system, offering insights into the structural chemistry of this heterocyclic family. For instance, studies on compounds such as 3-(5-amino-3-phenylisoxazol-4-yl)-4-chloro-3-hydroxyindolin-2-one and 5-amino-3-(4-methoxyphenyl)isoxazole have provided detailed structural parameters for those specific molecules. However, these data are not directly applicable to the title compound.

The successful application of SC-XRD requires the growth of a high-quality single crystal of the target compound, which can be a challenging and time-consuming process. The absence of a published crystal structure for this compound suggests that either suitable crystals have not yet been obtained or the analysis has not been reported in the public domain.

Future crystallographic studies on this compound would be invaluable. Such an investigation would yield a detailed structural model, including the precise geometry of the isoxazole ring and the conformation of the phenyl and amino substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding patterns, that govern the crystal packing. This information is fundamental for structure-property relationship studies and for the rational design of new functional materials based on this molecular scaffold.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 3-Amino-4-phenylisoxazol-5-ol, these calculations can reveal its optimized geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to predict the molecular geometry and various electronic properties of organic compounds, including isoxazole (B147169) derivatives. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can determine the most stable (ground state) structure of this compound by minimizing its energy. benthamdirect.com

These studies would yield critical data such as:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable energetic state.

Electronic Properties: Parameters like dipole moment, polarizability, and electronic energies. irjweb.com

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO is an electron acceptor, indicating its electrophilic nature. youtube.com

For this compound, FMO analysis would involve:

Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals across the molecule to identify regions of high electron density (HOMO) and electron deficiency (LUMO). researchgate.net

Calculation of HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Significance | Predicted Location on this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Indicates electron-donating ability (nucleophilicity). Higher energy suggests stronger donation. | Likely localized on the amino group and the electron-rich isoxazole ring. |

| LUMO Energy (ELUMO) | Indicates electron-accepting ability (electrophilicity). Lower energy suggests stronger acceptance. | Likely distributed over the phenyl and isoxazole rings. |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | Influenced by the interaction between the phenyl, amino, and isoxazole moieties. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.dewikipedia.org This method is used to analyze intramolecular interactions, charge distribution, and delocalization effects. acs.orgresearchgate.net

An NBO analysis of this compound would reveal:

Natural Atomic Charges: Calculation of the charge distribution on each atom, helping to understand the molecule's polarity.

Donor-Acceptor Interactions: Quantification of stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions, such as the delocalization of a lone pair into an adjacent antibonding orbital (e.g., n → π*), are crucial for understanding molecular stability and conjugation. uni-muenchen.de The energy of these interactions can be estimated using second-order perturbation theory.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net

The MEP map is color-coded to represent different potential values:

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for attack by electrophiles. For this compound, these would be expected around the oxygen and nitrogen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to attack by nucleophiles. Such regions might be found near the hydrogen atoms of the amino group and the hydroxyl group.

Green Regions: Represent areas of neutral or near-zero potential.

Conformational Analysis and Molecular Dynamics Simulations

These computational methods explore the dynamic nature of molecules, including their different spatial arrangements (conformations) and how they behave over time.

Conformational Preferences and Energy Landscapes

Most organic molecules are not rigid and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov For this compound, the primary focus would be the rotation around the single bond connecting the phenyl ring to the isoxazole ring.

This analysis involves:

Dynamic Behavior in Solution and Biological Environments

The dynamic behavior of this compound in solution and within biological systems is of significant interest for understanding its potential applications. Molecular dynamics (MD) simulations are a key tool for exploring the conformational landscape and intermolecular interactions of such molecules.

Tautomerism and Conformational Analysis:

A crucial aspect of the dynamic behavior of this compound is its potential for tautomerism. It can exist in equilibrium with its tautomeric form, 5-Amino-3-phenylisoxazol-4-ol, and potentially other keto-amino and imino-enol forms. The relative stability of these tautomers is influenced by the surrounding environment, including the polarity of the solvent.

Computational studies on similar heterocyclic systems, such as pyrazoles and triazoles, have demonstrated that the keto-enol tautomeric equilibrium is significantly affected by both direct intramolecular proton transfer and solvent-assisted mechanisms nih.gov. For this compound, it is anticipated that in the gas phase, the keto form would be more stable. However, in polar solvents, the energy barrier for tautomerization could be lowered, potentially increasing the population of the enol tautomer.

Interactions in Biological Environments:

| Dynamic Property | Computational Method | Predicted Behavior for this compound |

|---|---|---|

| Tautomerism | DFT, MP2 | Equilibrium between amino-ol and imino-one forms, influenced by solvent polarity. |

| Conformational Flexibility | Molecular Mechanics, DFT | Rotation around the C4-phenyl bond leading to different spatial arrangements. |

| Solvation Effects | PCM, MD | Preferential solvation by polar solvents, affecting tautomeric equilibrium and conformation. |

| Protein-Ligand Interactions | Molecular Docking, MD | Hydrogen bonding via -NH2 and -OH groups; hydrophobic interactions from the phenyl ring. |

Theoretical Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used and reliable method for predicting the spectroscopic parameters of organic molecules. By calculating the electronic structure, one can derive theoretical NMR, IR, and UV-Vis spectra that can aid in the identification and characterization of a compound.

NMR Spectroscopy:

The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the isoxazole and phenyl rings. The chemical shifts would be sensitive to the tautomeric form and the conformation of the molecule. Studies on similar heterocyclic compounds have shown that DFT calculations can achieve good agreement with experimental NMR data, often with a root mean square error of less than 0.3 ppm for 1H and 5 ppm for 13C nih.govbohrium.comresearchgate.net.

Vibrational Spectroscopy (IR):

Theoretical calculations of vibrational frequencies can provide a detailed assignment of the experimental infrared (IR) spectrum. For this compound, key vibrational modes would include the N-H and O-H stretching frequencies, the C=O stretch (in the keto tautomer), C=N and C=C stretching of the rings, and the out-of-plane bending modes of the aromatic protons. DFT calculations, often using the B3LYP functional, can predict these frequencies with a reasonable degree of accuracy, although scaling factors are typically applied to correct for anharmonicity and basis set limitations researchgate.netresearchgate.net.

| Spectroscopic Parameter | Computational Method | Predicted Key Features for this compound |

|---|---|---|

| 1H NMR Chemical Shifts | DFT (GIAO) | Distinct signals for aromatic and isoxazole protons, sensitive to tautomeric form. |

| 13C NMR Chemical Shifts | DFT (GIAO) | Characteristic signals for carbonyl (keto form), aromatic, and isoxazole carbons. |

| IR Vibrational Frequencies | DFT (B3LYP) | Strong absorptions for N-H, O-H, and C=O stretching vibrations. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors that control reactivity and selectivity.

Synthesis via Cycloaddition Reactions:

The synthesis of the isoxazole ring is often achieved through [3+2] cycloaddition reactions. Computational studies on these reactions have provided a deep understanding of their mechanisms, which can be either concerted or stepwise. For the synthesis of a molecule like this compound, a plausible route could involve the cycloaddition of a nitrile oxide with an enamine or a related dipolarophile.

DFT calculations can be used to model the potential energy surface of such a reaction, identifying the transition state structures and calculating the activation energies for different possible pathways. This allows for the prediction of the most favorable reaction conditions and the expected regioselectivity and stereoselectivity. Computational studies on similar cycloadditions have highlighted the importance of frontier molecular orbital (FMO) interactions and the role of catalysts in lowering activation barriers nih.govmdpi.com.

Tautomerization Mechanism:

As mentioned earlier, tautomerism is a key aspect of the chemistry of this compound. Computational modeling can elucidate the mechanism of proton transfer between the different tautomeric forms. This can occur through a direct intramolecular shift or be mediated by solvent molecules. Quantum chemical calculations can determine the energy barriers for these processes, providing information on the rate of interconversion. Studies on related systems have shown that solvent-assisted proton transfer pathways often have significantly lower activation energies nih.gov.

| Reaction Type | Computational Approach | Predicted Mechanistic Insights for this compound |

|---|---|---|

| [3+2] Cycloaddition Synthesis | DFT (Transition State Search) | Prediction of concerted vs. stepwise mechanism, regioselectivity, and activation energies. |

| Tautomerization | DFT, MP2 (IRC) | Elucidation of direct and solvent-assisted proton transfer pathways and their energy barriers. |

| Reactivity towards Electrophiles/Nucleophiles | DFT (Fukui Functions, MEP) | Identification of the most reactive sites for chemical modification. |

Pharmacological and Biological Research: in Vitro and in Vivo Studies

Structure-Activity Relationship (SAR) Studies of 3-Amino-4-phenylisoxazol-5-ol Derivatives

The therapeutic potential of compounds derived from the isoxazole (B147169) scaffold is significantly influenced by their structural characteristics. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for the biological activity of these molecules. Research into diaryl-ureas featuring an isoxazol[3,4-b]pyridine-3-amino structure has provided insights into the features necessary for inhibiting receptor tyrosine kinases (RTKs). Inspired by the multi-target inhibitor Linifanib, two series of these derivatives were synthesized and evaluated. The studies revealed that specific substitutions on the isoxazole-containing core structure are critical for potent inhibitory activity against kinases such as FLT-3, KDR, and PDGFR-β. nih.gov

For instance, compound S21 from this series emerged as a highly potent inhibitor, with IC50 values of 4 nM for Fms-like tyrosine kinase 3 (FLT-3), 3 nM for kinase insert domain containing receptor (KDR), and 8 nM for platelet-derived growth factor receptor β (PDGFR-β). nih.gov This highlights the importance of the specific arrangement of aryl groups and urea linkage in relation to the isoxazole core for achieving high-affinity binding to the kinase domains. These findings underscore that modifications to the peripheral phenyl rings and the linker groups attached to the core 3-amino-isoxazole structure are key determinants of potency and selectivity.

Antimicrobial Activity Studies

Derivatives of the phenylisoxazole scaffold have been investigated for their ability to combat microbial pathogens, including both bacteria and fungi.

Research has demonstrated that isoxazole derivatives possess notable antibacterial properties. A study focused on polysubstituted phenylisoxazoles, specifically 4-nitro-3-phenylisoxazole derivatives, identified significant antibacterial activity against several plant pathogenic bacteria. rsc.org These compounds were evaluated against Gram-negative strains such as Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac). The results indicated that the 4-nitro-3-phenylisoxazole derivatives exhibited potent antibacterial effects, with EC50 values that were significantly better than those of the commercial bactericide bismerthiazol. rsc.org

While many heterocyclic compounds show broad-spectrum activity, some isoxazole-containing molecules exhibit selectivity. For example, certain benzoxazole derivatives, a related heterocyclic structure, were found to be active exclusively against the Gram-positive bacterium Bacillus subtilis. nih.gov Similarly, studies on other nitrogen-containing heterocyclic compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. ktu.edu.tr

Table 1: Antibacterial Activity of Selected Phenylisoxazole Derivatives

| Compound Class | Target Organism(s) | Activity Metric | Result | Source |

|---|

The antifungal potential of isoxazole-related structures has also been a subject of investigation. Studies on 1,2,4-triazole derivatives containing amino acid fragments revealed broad-spectrum antifungal activities against various phytopathogenic fungi, including Alternaria solani, Pyricularia oryzae, and Sclerotinia sclerotiorum. nih.gov Certain synthesized compounds demonstrated exceptional activity against Physalospora piricola, with EC50 values outperforming the commercial fungicide mefentrifluconazole. nih.gov

Similarly, research into 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which share structural similarities with the this compound core, has confirmed their antifungal properties. ktu.edu.trresearchgate.net Some of these compounds showed promising activity against yeast-like fungi such as Candida albicans and Candida tropicalis. ktu.edu.tr This suggests that the aminophenyl-heterocycle motif is a valuable pharmacophore for the development of new antifungal agents.

Antineoplastic and Anticancer Research

The isoxazole scaffold is a key component in the design of novel antineoplastic agents. Derivatives incorporating the 3-phenyl-isoxazol-5-yl moiety have shown promise in inhibiting cancer cell growth and inducing apoptosis.

A novel series of 3-(3-phenyl-isoxazol-5-yl) and 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vitro antineoplastic activity. nih.govresearchgate.net These compounds were tested against several human cancer cell lines, including Raji (Burkitt's lymphoma), K-562 (chronic myelogenous leukemia), and U937 (histiocytic lymphoma). The most active derivatives in this series demonstrated significant growth inhibition, with IC50 values in the range of 16-30 µM. nih.govresearchgate.net

Further research has explored the mechanisms underlying these antiproliferative effects. Studies on other heterocyclic compounds, such as phenoxazine derivatives, have shown that they can inhibit the growth and viability of leukemia cells by arresting the cell cycle and inducing apoptosis. nih.gov Similarly, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated potent, structure-dependent antiproliferative activity against lung cancer models, including drug-resistant cells. mdpi.com These compounds were found to effectively induce cell death in 3D spheroid models, supporting their therapeutic potential. mdpi.com

Table 2: In Vitro Antineoplastic Activity of 3-(3-Phenyl-isoxazol-5-yl)-4(3H)-quinazolinone Derivatives

| Cell Line | Cancer Type | IC50 Range (µM) | Source |

|---|---|---|---|

| Raji | Burkitt's Lymphoma | 16-30 | nih.govresearchgate.net |

| K-562 | Chronic Myelogenous Leukemia | 16-30 | nih.govresearchgate.net |

The anticancer activity of isoxazole derivatives can be attributed to their ability to modulate critical signaling pathways that drive cancer progression. While direct modulation of androgen receptor (AR) signaling by this compound is not extensively documented in the provided search results, related compounds have been shown to interfere with key oncogenic pathways.

For example, the aforementioned diaryl-ureas with an isoxazol[3,4-b]pyridine-3-amino-structure act as multi-target inhibitors of receptor tyrosine kinases (RTKs) like KDR, FLT-3, and PDGFR-β, which are crucial for angiogenesis and tumor growth. nih.gov In another study, novel thiazole derivatives were proposed through in silico modeling to interact with and potentially inhibit human SIRT2 and the epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy. mdpi.com The modulation of AR signaling is a critical therapeutic strategy in prostate cancer. nih.gov Although the direct link to this compound is not established, the principle of targeting key signaling pathways is a central theme in the development of isoxazole-based anticancer agents.

Targeting Specific Enzymes and Receptors (e.g., COX-1, COX-2, c-Met, VEGFR-2, Caspase-3)

Derivatives of the isoxazole scaffold have been identified as potent inhibitors of several key enzymes and receptors implicated in various disease pathologies. The diarylisoxazole structure is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that show high selectivity for cyclooxygenase-1 (COX-1). nih.gov The development of selective inhibitors for cyclooxygenase-2 (COX-2) has also been a major focus, as this enzyme is induced by pro-inflammatory stimuli. minia.edu.eg

Beyond cyclooxygenases, the isoxazole moiety is present in compounds designed to target receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptor 2 (VEGFR-2) and c-mesenchymal epithelial transition factor (c-Met). nih.gov These RTKs are crucial in the process of angiogenesis, and their dysregulation is linked to various human cancers. nih.govnih.gov Dual inhibition of VEGFR-2 and c-Met has demonstrated significant suppression of tumor growth and angiogenesis. frontiersin.org

Research into isoxazole derivatives has also explored their potential to interact with other critical cellular targets. For instance, Caspase-3 is a key protease involved in the apoptotic process. nih.gov The activation of Caspase-3 is a critical step in programmed cell death, and its modulation is a target for therapeutic intervention in diseases like cancer. nih.gov

| Compound Class | Target Enzyme/Receptor | Key Findings | Reference |

|---|---|---|---|

| Diarylisoxazoles (e.g., Mofezolac) | COX-1 | Preferentially inhibits COX-1 with an IC50 value of 0.0079 µM. nih.gov | nih.gov |

| 4-Aryl/cycloalkyl-5-phenyloxazoles | COX-2 | Identified as potent and selective COX-2 inhibitors. nih.gov | nih.gov |

| 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives | VEGFR-2 / c-Met | Designed as dual inhibitors for c-Met and VEGFR-2 enzymes. nih.gov | nih.gov |

Protein-Protein Interaction Modulation (e.g., GATA4-NKX2-5 Transcriptional Synergy)

The modulation of protein-protein interactions (PPIs) represents a promising therapeutic strategy for various diseases. nih.govnih.gov Small molecules capable of either inhibiting or stabilizing these interactions can offer a novel approach to treatment. nih.gov In the context of cardiac biology, the interaction between transcription factors GATA4 and NKX2-5 is crucial for heart development and the hypertrophic response of cardiomyocytes. nih.govacs.org

Researchers have identified small molecules with a phenylisoxazole carboxamide structure that can modulate the GATA4-NKX2-5 transcriptional synergy. nih.govacs.org These molecules can either inhibit or enhance this interaction. nih.gov For example, a potent inhibitor, referred to as 3i-1000, has been shown to improve cardiac function in experimental models of myocardial infarction and hypertension. researchgate.netnih.gov This compound was found to reduce the up-regulation of cardiac gene expression following ischemic injury. researchgate.netnih.gov The ability of small molecules to target the GATA4-NKX2-5 interaction highlights a potential new class of therapeutics for promoting myocardial repair. nih.govresearchgate.net

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory properties of isoxazole derivatives are well-documented, largely stemming from their ability to inhibit key enzymes in the inflammatory cascade. nih.govmdpi.com Compounds containing the isoxazole ring are integral to many NSAIDs and have demonstrated significant anti-inflammatory effects in various preclinical models. nih.govmdpi.com For example, in a carrageenan-induced paw edema model in rats, a pyrrole derivative inspired by the COX-2 inhibitor celecoxib showed potent anti-inflammatory activity, especially after repeated administration. nih.gov

COX Enzyme Inhibition

The primary mechanism behind the anti-inflammatory and analgesic effects of many isoxazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1 and COX-2. minia.edu.eg While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. minia.edu.egresearchgate.net

The diarylisoxazole scaffold has been a focus for developing selective inhibitors for both COX-1 and COX-2. nih.gov For instance, mofezolac is a diarylisoxazole that preferentially inhibits COX-1, while valdecoxib is a potent and selective inhibitor of COX-2. nih.govresearchgate.net The development of selective COX-2 inhibitors was driven by the goal of reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. minia.edu.eg

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Mofezolac | 0.0079 | >50 | nih.gov |

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | 19 | >50 | nih.gov |

| Valdecoxib | 5.0 | 0.005 | researchgate.net |

Lipoxygenase and Trypsin Inhibition

In addition to COX enzymes, other enzymes like lipoxygenase and trypsin are involved in inflammation and other physiological processes. Trypsin is a serine protease, and its inhibition has been studied using various compounds. nih.govresearchgate.net While research has focused on organophosphonates as trypsin inhibitors, the potential for isoxazole derivatives to target this enzyme is an area of interest. nih.gov

Immunomodulatory Effects

Certain isoxazole derivatives have been shown to possess immunomodulatory properties, meaning they can alter the activity of the immune system. nih.govnih.gov For example, the compound (S,R)-3-Phenyl-4,5-dihydro-5-isoxasole acetic acid (VGX-1027) has been shown to exert its effects by limiting cytokine-mediated immunoinflammatory events. nih.gov This includes reducing the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and IL-1β. nih.gov Another study on a pyrrole derivative found that it exhibited its anti-inflammatory effects by suppressing systemic TNF-α and elevating levels of the anti-inflammatory cytokine TGF-β1. nih.govmdpi.com

Immunosuppressive Activity

Beyond general immunomodulation, specific isoxazole derivatives have demonstrated clear immunosuppressive activity. mdpi.comptfarm.pl Leflunomide, a well-known immunosuppressive drug containing an isoxazole ring, is used in the treatment of rheumatoid arthritis. mdpi.com Research into other monocyclic isoxazole compounds has revealed high immunosuppressive activity. ptfarm.pl For instance, Ní-substituted hydrazides derived from 5-amino-3-methyl-4-isoxazolecarboxylic acid have shown significant immunosuppressive properties. ptfarm.pl In animal models, certain isoxazole derivatives administered prior to immunization significantly suppressed the primary humoral immune response. ptfarm.pl An isoxazolo[5,4-e]-1,2,4-triazepine derivative, denoted as RM33, has shown decisive immunosuppressive properties in in vivo models, with a potency comparable to that of cyclosporine. mdpi.com

Immunostimulatory Activity

The isoxazole ring is a core component of various molecules that exhibit a spectrum of immunomodulatory effects, ranging from immunosuppressive to immunostimulatory. bohrium.commdpi.comnih.gov The nature of the substitution on the isoxazole ring plays a critical role in determining the specific immunological outcome. nih.gov

Research into a variety of isoxazole derivatives has revealed their potential to either suppress or stimulate immune responses. For instance, certain N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have demonstrated immunosuppressive activity in both mouse and human experimental models. nih.gov Conversely, mono-substituted phenylamides of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to possess immunostimulatory activity comparable to or greater than the reference drug levamisole. nih.gov

Furthermore, some semicarbazides and thiosemicarbazides of 5-amino-3-methyl-4-isoxazolecarboxylic acid have exhibited dose-dependent activities that can be either immunosuppressive or immunostimulatory. nih.gov One notable isoxazole derivative, RM-11 (3,5-dimethyl-5,6-dihydro-4H- bohrium.commdpi.comoxazolo[5,4-e] bohrium.commdpi.comnih.govtriazepin-4-one), has been found to potently stimulate both humoral and cellular immune responses in mice. mdpi.com

| Compound/Derivative Class | Observed Immunological Activity |

|---|---|

| N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Immunosuppressive |

| Mono-substituted phenylamides of 5-amino-3-methyl-4-isoxazolecarboxylic acid | Immunostimulatory |

| Semicarbazides and thiosemicarbazides of 5-amino-3-methyl-4-isoxazolecarboxylic acid | Dose-dependent immunosuppressive or immunostimulatory |

| RM-11 | Potent immunostimulation of humoral and cellular responses |

Central Nervous System (CNS) Activity

The isoxazole moiety is present in numerous compounds that interact with the central nervous system, exhibiting a range of activities including muscle relaxation, modulation of GABA receptors, and anticonvulsant properties.

Certain isoxazole derivatives have been investigated for their potential as centrally acting muscle relaxants. researchgate.net The mechanism of muscle relaxation for some CNS depressants involves the enhancement of inhibitory neurotransmission. wikipedia.org For example, compounds that act as agonists at the GABA-A receptor can lead to muscle relaxation. wikipedia.org Additionally, antagonists of excitatory amino acid receptors, such as N-methyl-D-aspartic acid (NMDA) receptors, have been shown to produce myorelaxant effects. nih.gov A series of 1-[[[5-(substituted phenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinediones, where the oxazole moiety is an isostere of isoxazole, exhibited significant skeletal muscle relaxant activity. nih.gov

The gamma-aminobutyric acid (GABA) system is a primary target for many CNS-active drugs. The isoxazole ring is structurally related to the neurotransmitter GABA and is a key component of muscimol, a potent GABA-A receptor agonist. wikipedia.org This structural similarity suggests that isoxazole derivatives could modulate GABA receptor activity. Studies have shown that various phenolic compounds can act as ligands for GABA-A receptors. mdpi.com For example, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), a partial agonist at the GABA-A receptor, has been shown to induce whole-cell currents in recombinant human GABA-A receptors. nih.gov The potential for isoxazole derivatives to modulate GABA receptors is an active area of research for the development of novel CNS-active agents. nih.gov

A significant body of research has focused on the anticonvulsant potential of isoxazole derivatives. pharmahealthsciences.netresearchgate.net Numerous novel isoxazole-containing compounds have been synthesized and evaluated for their efficacy in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmahealthsciences.netnih.gov

For instance, a series of 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines showed protection against MES-induced seizures. nih.gov In another study, a group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant activity in MES, scPTZ, and 6 Hz seizure models. mdpi.com The presence of a nitrated aromatic ring at the 5-position and a hydroxyl-substituted phenyl ring at the 3-position of the isoxazole core has been associated with maximum protection against convulsions in some studies. pharmahealthsciences.net

| Derivative Class | Seizure Model | Observed Activity | Reference |

|---|---|---|---|

| 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoline | MES | Protective | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6 Hz | Broad-spectrum anticonvulsant activity | mdpi.com |

| Isoxazole with nitrated phenyl at C5 and hydroxylated phenyl at C3 | Not specified | Maximum protection against convulsions | pharmahealthsciences.net |

Antioxidant Activity Investigations

The potential for compounds to act as antioxidants is of significant interest in the prevention and treatment of diseases associated with oxidative stress. The structure of this compound, containing a phenolic hydroxyl group, suggests that it may possess antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals. mdpi.com

Derivatives of various heterocyclic systems, including those containing isoxazole, have been evaluated for their antioxidant activity. nih.govmdpi.com For example, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and showed significant antioxidant activity in vitro. nih.gov Similarly, new phenothiazine derivatives have demonstrated the ability to scavenge H₂O₂ free radicals and convert Fe³⁺ to Fe²⁺. nih.gov The antioxidant potential of novel thiazolo[4,5-b]pyridine derivatives was assessed by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). pensoft.net

| Derivative Class | Antioxidant Assay | Observed Activity |

|---|---|---|

| 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones | Inhibition of lipid peroxidation, EROD activity | Significant antioxidant activity |

| Phenothiazine derivatives | H₂O₂ scavenging, Fe³⁺ reduction | Comparable to ascorbic acid |

| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Demonstrated antioxidant activity |

Enzyme and Receptor Agonism/Antagonism Studies (e.g., GPR120 Receptor)

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain fatty acids and has emerged as a therapeutic target for metabolic diseases like type 2 diabetes. nih.govnih.gov The activation of GPR120 can lead to the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis. acs.org

Several synthetic agonists of GPR120 have been developed, and some of these feature isoxazole or structurally related isothiazole cores. nih.gov For example, a series of isoxazole phenylpropanoic acid derivatives demonstrated interesting GPR120 agonism. nih.gov Further exploration of this scaffold led to the development of isothiazole-based phenylpropanoic acids as potent GPR120 agonists. nih.gov These findings suggest that the isoxazole framework can be a valuable template for designing GPR120 modulators.

| Derivative Class | Target | Observed Activity |

|---|---|---|

| Isoxazole phenylpropanoic acids | GPR120 | Agonism |

| Isothiazole-based phenylpropanoic acids | GPR120 | Potent agonism |

Other Biological Activities (e.g., Anthelmintic Activity)

Comprehensive searches of scientific literature and biomedical databases did not yield any specific studies on the anthelmintic activity of this compound. Furthermore, there is a notable lack of published research investigating other biological activities of this specific compound.

While the broader class of isoxazole derivatives has been the subject of extensive research, leading to the discovery of compounds with a wide range of pharmacological properties, including anticancer and anti-inflammatory effects, these findings are not directly applicable to this compound. The biological activity of a molecule is highly dependent on its precise chemical structure, and extrapolating activities from related but distinct compounds is not scientifically valid.

Consequently, as of the current body of scientific knowledge, there is no available data from in vitro or in vivo studies to report on the anthelmintic or any other biological activities of this compound. Further research is required to determine the pharmacological profile of this compound.

Computational Drug Discovery and Molecular Modeling

Ligand-Protein Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target.

Prediction of Binding Modes and Affinities with Biological Targets

Docking algorithms are used to place a ligand into the binding site of a protein and score its potential binding affinity. This score, often expressed in kcal/mol, estimates the strength of the interaction, with more negative values indicating a stronger, more favorable binding. Studies on various isoxazole (B147169) derivatives have shown their potential to bind to a range of biological targets. For instance, certain isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, with docking studies revealing binding affinities (IC50 values) in the nanomolar range for the most potent compounds against COX-2. Another study on different isoxazole derivatives reported good docking scores against enzymes from the Cytochrome P450 family.

Without a specified biological target for 3-Amino-4-phenylisoxazol-5-ol, and in the absence of published docking studies, it is not possible to provide data on its specific binding modes or affinities. Such an analysis would require defining a protein of interest and performing the docking simulation.

Identification of Key Interacting Residues

A critical output of docking simulations is the identification of key amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for stabilizing the ligand-protein complex. For example, docking analyses of other heterocyclic compounds have detailed specific hydrogen bonds with residues like serine or asparagine and hydrophobic interactions with residues such as valine or isoleucine within their respective targets. This information is vital for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to enhance its potency and selectivity. No such data is available for this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to filter out candidates with poor ADME profiles, which are a major cause of clinical trial failures.

Lipinski's Rule of Five and Other Drug-likeness Filters

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Compounds that comply with these rules are considered to have a higher probability of being orally absorbed. While specific, computationally derived physicochemical properties for this compound are not available in indexed literature, studies on other classes of isoxazole derivatives have shown that they often possess favorable drug-like properties and comply with Lipinski's Rule of Five.

Table 1: General Parameters for Lipinski's Rule of Five

| Property | Guideline |

|---|---|

| Molecular Weight (MW) | ≤ 500 Da |

| Log P (Lipophilicity) | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

Note: Specific values for this compound are not available in the searched literature.

Prediction of Gastrointestinal Absorption and Brain Penetration

Computational models can predict a compound's ability to be absorbed from the gastrointestinal (GI) tract and to cross the blood-brain barrier (BBB). High GI absorption is essential for orally administered drugs. Many in silico studies on various isoxazole derivatives have predicted high GI absorption. BBB penetration is a critical factor for drugs targeting the central nervous system, while it is an undesirable trait for peripherally acting drugs due to potential side effects. Predictions are based on molecular properties like size, polarity (Topological Polar Surface Area or TPSA), and lipophilicity. Specific predictive data for GI absorption or BBB penetration for this compound has not been reported.

P450 Site of Metabolism Prediction

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for Phase I metabolism of most drugs. In silico models are used to predict which sites on a molecule are most likely to be metabolized by CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). This prediction helps in designing molecules with improved metabolic stability and avoiding the formation of toxic metabolites. Research on isoxazole-containing compounds has shown that this scaffold can be targeted by CYP enzymes, with some derivatives predicted to be inhibitors of specific isoforms like CYP2C19 and CYP2C9. However, the specific sites of metabolism for this compound have not been computationally predicted in the available literature.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify and optimize novel drug candidates. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. These models serve as 3D search queries for screening large compound libraries to find molecules with the desired activity. nih.gov

Virtual screening campaigns frequently employ the isoxazole scaffold to identify potent inhibitors for various therapeutic targets. For instance, in silico studies have been applied to discover isoxazole derivatives as potential inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer. bonviewpress.comresearchgate.net In one such study, a computer-based protocol was used to screen the ZINC database, a large collection of commercially available compounds. bonviewpress.com This screening identified numerous isoxazole-based molecules with the potential to function as Hsp90 inhibitors. bonviewpress.comresearchgate.net Subsequent molecular docking simulations predicted that several of these compounds would have a high binding affinity for Hsp90, with binding energies superior to that of a known inhibitor, Luminespib. bonviewpress.com The analysis revealed that these potential inhibitors form crucial hydrogen bonds and hydrophobic interactions with key residues in the Hsp90 binding site, such as Asn51, Lys58, and Gly97. bonviewpress.com

Another study focused on identifying isoxazole derivatives as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. nih.gov Researchers selected a series of isoxazole derivatives for molecular screening, optimizing their structures before performing molecular docking calculations to predict their binding orientation and energy within the CA active site. nih.gov This computational approach successfully ranked the compounds, and subsequent in vitro testing confirmed that several derivatives had significant inhibitory activity against the CA enzyme. nih.gov

| Target Protein | Screening Method | Key Findings | Interacting Residues (Example) |

| Heat shock protein 90 (Hsp90) | Virtual Screening (ZINC database) & Molecular Docking | Identified 12 compounds with high binding affinity (-8.23 to -8.51 kcal/mol), superior to the known inhibitor Luminespib (-8.20 kcal/mol). bonviewpress.com | Gly97, Asn51, Lys58 bonviewpress.com |

| Carbonic Anhydrase (CA) | Molecular Docking | Ranked synthesized isoxazole derivatives by binding energy, with top compounds later confirmed by in vitro enzymatic assays. nih.gov | N/A |

| Various Cancer Cell Lines | Virtual Screening (Chemistry driven) | Designed novel isoxazole molecules based on previously active pyrazole (B372694) derivatives to identify new potent antiproliferative inhibitors. researchgate.net | N/A |

De Novo Drug Design Approaches Utilizing Isoxazole Scaffolds

De novo drug design is a computational methodology that aims to construct novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. This approach is particularly useful for exploring novel chemical space and generating compounds with unique structures and optimized properties. The isoxazole ring is an excellent scaffold for de novo design due to its synthetic accessibility and its presence in numerous biologically active compounds. researchgate.netsci-hub.se Its rigid structure provides a stable core upon which various functional groups can be strategically placed to maximize interactions with a biological target.

Scaffold-based de novo design is an efficient strategy for generating potential drug candidates with desirable properties. arxiv.org In this approach, a core structure, such as the this compound scaffold, is used as a starting point. Computational algorithms then add atoms and functional groups to this core, exploring different combinations and conformations to create a library of novel molecules. These generated molecules are then evaluated for properties such as binding affinity, drug-likeness, and synthetic accessibility.

Modern approaches in this field leverage deep learning and artificial intelligence. For example, tools like DeepScaffold have been developed for scaffold-based molecular generation. arxiv.org Such a model can learn the chemical rules for adding atoms and bonds to a given scaffold, allowing it to generate diverse yet relevant compounds. arxiv.org By providing the this compound structure as input, these methods could generate novel derivatives specifically tailored to interact with a predefined target protein, such as a kinase or a specific receptor. The generated compounds can then be subjected to further computational analysis, like molecular docking, to predict their binding scores and prioritize them for synthesis and biological testing. arxiv.org

| De Novo Design Approach | Description | Application to Isoxazole Scaffolds |

| Fragment-Based Growth | A seed fragment is placed in the binding site, and new fragments are computationally added to "grow" the molecule. | The this compound core could be used as the seed fragment, with algorithms exploring optimal additions to its amino, phenyl, or hydroxyl groups to engage with specific pockets in a target's active site. |

| Scaffold Hopping | Replaces a central molecular core (scaffold) with a different one while maintaining the 3D orientation of key functional groups. | While not directly utilizing the isoxazole scaffold, this method could identify isoxazole as a suitable replacement for other heterocyclic cores in known active compounds, thus generating novel isoxazole-based drug candidates. |

| Generative Deep Learning Models | Utilizes neural networks trained on large molecular datasets to generate novel structures based on a given scaffold or desired properties. | Models like DeepScaffold can take the isoxazole ring or the entire this compound structure as a starting point to generate thousands of novel, synthetically feasible derivatives with predicted high affinity for a target. arxiv.org |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for synthesizing isoxazole (B147169) derivatives often rely on conditions that are not environmentally friendly, such as the use of toxic solvents, harsh reagents, and long reaction times. preprints.orgbohrium.com A critical future direction is the development of "green" synthetic methodologies that are both efficient and sustainable.

Recent advancements have highlighted several promising approaches:

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool in organic synthesis, promoting reactions through acoustic cavitation. nih.gov For isoxazole synthesis, ultrasound-assisted methods can lead to significantly shorter reaction times, higher yields, and milder reaction conditions, often reducing or eliminating the need for hazardous catalysts. preprints.orgnih.gov

Microwave-Assisted Synthesis: This technique uses microwave radiation to heat reactions directly and efficiently. It has been successfully applied to the synthesis of various isoxazole analogues, offering advantages like rapid reaction rates and improved yields compared to conventional heating methods. bohrium.com

Water-Mediated Reactions: Utilizing water as a solvent is a primary goal of green chemistry. bohrium.com Research into water-mediated 1,3-dipolar cycloaddition reactions, potentially using catalysts like polyethylene (B3416737) glycol (PEG-400) or graphene oxide, could provide an eco-friendly pathway to isoxazole derivatives. bohrium.com These methods often feature simple work-up procedures and the potential for catalyst recycling.

Future work should focus on adapting these sustainable techniques for the specific synthesis and modification of 3-Amino-4-phenylisoxazol-5-ol, aiming to improve atom economy, reduce energy consumption, and minimize waste generation.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the isoxazole ring is present in drugs targeting known enzymes and receptors like COX-2 and the GABA receptor, a vast landscape of potential biological targets remains unexplored. ijpca.orgbiorxiv.orgwikipedia.org The structural features of this compound make it an attractive candidate for screening against a wide array of biological targets to uncover novel therapeutic applications.

Key research avenues include:

Broad-Spectrum Screening: High-throughput screening of this compound and its derivatives against large panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme families could identify unexpected biological activities.

Chemoproteomics: Utilizing advanced chemical proteomics techniques, researchers can identify the direct protein binding partners of isoxazole-based compounds within a complex cellular environment. This can reveal novel mechanisms of action and off-target effects. cityu.edu.hknih.gov

Investigating Complex Diseases: The diverse activities of isoxazoles, including anticancer, anti-inflammatory, and neuroprotective effects, suggest their potential in multifactorial diseases. nih.govnih.gov Future studies could investigate the effect of this compound on pathways implicated in neurodegenerative disorders, metabolic syndromes, or drug-resistant infections. For instance, specific isoxazole derivatives have been found to target proteins like Hsp90 (heat shock protein 90) and histone deacetylases (HDACs), which are crucial in cancer progression. acs.orgeurekalert.org

A systematic exploration of the biological space could reposition this isoxazole scaffold for entirely new therapeutic indications.

Design of Highly Selective and Potent Isoxazole-based Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The isoxazole moiety possesses intrinsic properties that make it an excellent foundation for designing sophisticated chemical probes.

A significant breakthrough is the use of the isoxazole ring itself as a minimalist, native photo-cross-linker. biorxiv.orgnih.gov

Intrinsic Photoaffinity Labeling: Under UV irradiation, the weak N-O bond of the isoxazole ring can break, leading to a rearrangement that forms a covalent bond with nearby proteins. wikipedia.orgcityu.edu.hk This allows for the design of probes that are less bulky and less likely to have their binding properties altered compared to those requiring traditional photo-cross-linking groups like diazirines or benzophenones. nih.gov

Future research should focus on:

Synthesizing derivatives of this compound that incorporate a biorthogonal tag, such as a terminal alkyne or azide. cityu.edu.hk This tag allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via click chemistry, enabling visualization and enrichment of target proteins.

Developing highly selective probes by modifying the phenyl and amino substituents to achieve high-affinity binding to a specific protein of interest, such as a particular kinase or epigenetic reader. Isoxazole-based probes have already been successfully designed to target HDAC isoforms with high selectivity. acs.orgnih.gov

These next-generation probes will be invaluable for target identification, binding site mapping, and understanding drug-protein interactions in living systems.

Integration of Artificial Intelligence and Machine Learning in Isoxazole Research

The complexity of drug discovery and chemical synthesis is increasingly being managed through the application of artificial intelligence (AI) and machine learning (ML). tandfonline.com These computational tools can accelerate the research and development of isoxazole-based compounds.

Future applications include:

Reaction Optimization: ML algorithms, such as random forest models, can predict the outcomes of complex chemical reactions with high accuracy. princeton.edu By training these models on high-throughput experimentation data, researchers can quickly identify the optimal conditions (catalyst, solvent, temperature) for synthesizing derivatives of this compound, saving time and resources. chemistryworld.com

De Novo Drug Design: AI can generate novel molecular structures with desired pharmacological properties. researchgate.net Generative models can be trained on known bioactive isoxazoles to design new derivatives of this compound predicted to have high potency and selectivity for a specific biological target.

Predictive Pharmacology and Toxicology: ML models can be built to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new isoxazole compounds in silico. tandfonline.com This allows for the early-stage filtering of candidates with poor pharmacokinetic profiles or potential toxicity, focusing experimental efforts on the most promising molecules.

Integrating AI and ML into the research workflow promises to streamline the discovery pipeline, from initial synthesis to the identification of viable drug candidates.

Potential for Multitargeting Agents

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target agents. acs.org There is a growing need for multitargeting drugs that can modulate several key proteins simultaneously. The isoxazole scaffold is an ideal platform for developing such agents through molecular hybridization.

This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a unique activity profile. nih.gov

Synergistic Effects: By combining the isoxazole core of this compound with another known bioactive scaffold, it may be possible to create agents with synergistic or additive effects. For example, hybrid molecules incorporating isoxazole have been designed to target multiple pathways in cancer cells. acs.org

Improved Drug-like Properties: Molecular hybridization can also be used to fine-tune the physicochemical properties of a drug, potentially leading to improved solubility, cell permeability, and pharmacokinetic profiles. mdpi.com

Future research should explore the rational design and synthesis of hybrid compounds based on the this compound structure. By targeting multiple nodes in a disease network, these multitargeting agents could offer enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. acs.org

Future Research Directions for this compound

| Research Area | Key Objective | Methodology / Approach | Potential Impact |

|---|---|---|---|

| Sustainable Synthesis | Develop eco-friendly synthetic routes. | Ultrasonic irradiation, microwave-assistance, water-mediated reactions. | Reduced environmental impact, lower cost, and increased efficiency in chemical synthesis. |

| Target Discovery | Identify novel biological targets and mechanisms. | High-throughput screening, chemoproteomics. | New therapeutic applications for isoxazoles in various diseases. |

| Chemical Probes | Design selective probes for target validation. | Intrinsic photo-cross-linking, addition of biorthogonal tags. | Advanced tools for studying protein function and drug-target engagement in living systems. |

| AI/Machine Learning | Accelerate the drug discovery process. | Reaction prediction models, de novo design, in silico ADMET profiling. | Faster optimization of synthesis and identification of potent, non-toxic drug candidates. |

| Multitargeting Agents | Create drugs that act on multiple pathways. | Molecular hybridization by combining pharmacophores. | More effective treatments for complex diseases like cancer with reduced potential for drug resistance. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Amino-4-phenylisoxazol-5-ol?

- Answer: The compound can be synthesized via cycloaddition reactions involving nitrile oxides and alkynes under hypervalent iodine catalysis, as demonstrated in isoxazole synthesis protocols . Alternative routes include condensation reactions between arylaldehydes and heterocyclic precursors, with optimized conditions (e.g., phosphorous oxychloride at 120°C) to improve yield . Key steps involve regioselective cyclization and purification via column chromatography.

Q. How is the structural characterization of this compound performed in academic research?

- Answer: Structural confirmation relies on spectral techniques:

- IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300–3500 cm) .

- H/C NMR resolves aromatic protons (δ 7.2–7.8 ppm) and isoxazole ring carbons (δ 95–165 ppm) .

- HRMS validates molecular weight with <3 ppm error . Elemental analysis ensures purity (>95%) .

Q. What biological activities have been reported for this compound derivatives?

- Answer: Derivatives of similar isoxazole scaffolds exhibit antimicrobial and antifungal properties, assessed via MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans) . Structure-activity relationships (SAR) suggest that electron-withdrawing substituents on the phenyl ring enhance bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

- Answer: Optimization strategies include:

- Catalyst screening : Hypervalent iodine reagents (e.g., PhI(OAc)) enhance regioselectivity in cycloaddition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Maintaining 80–120°C prevents side reactions during cyclization .

- Workflow integration : Use of flow chemistry or microwave-assisted synthesis reduces reaction time by 40–60% .

Q. How should researchers resolve contradictions in spectral data for structurally similar isoxazole derivatives?

- Answer: Contradictions often arise from tautomerism or impurities. Mitigation steps:

- 2D NMR (COSY, HSQC) clarifies proton-carbon correlations in ambiguous regions .

- X-ray crystallography provides definitive structural confirmation .

- Reproducibility checks : Compare data with independently synthesized batches to rule out experimental artifacts .

Q. What strategies are effective in designing this compound analogs for enhanced pharmacokinetic properties?

- Answer: Rational design approaches include:

- Bioisosteric replacement : Substituting the phenyl group with thiophene or pyridine improves metabolic stability .